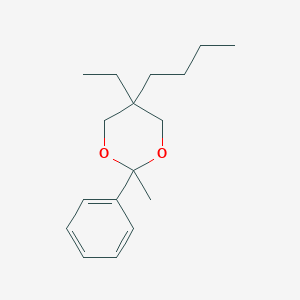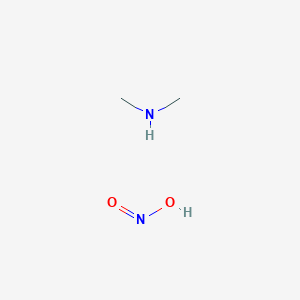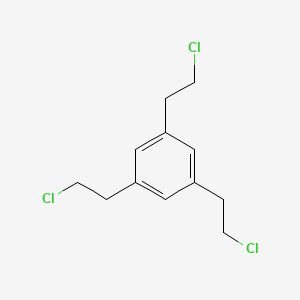
1,3,5-Tris(chloroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(chloroethyl)benzene is an organic compound with the molecular formula C9H9Cl3 It is a derivative of benzene, where three hydrogen atoms are replaced by chloroethyl groups at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3,5-tribromobenzene with chloroethyl reagents. The reaction typically requires a catalyst and specific conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency. The use of phase-transfer catalysts and controlled temperatures are crucial to achieving the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tris(chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds .
Applications De Recherche Scientifique
1,3,5-Tris(chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 1,3,5-Tris(chloroethyl)benzene exerts its effects involves interactions with specific molecular targets. The chloroethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 1,3,5-Tris(2-chloroethyl)benzene
- 1,3,5-Tris(2-iodoethyl)benzene
- 1,3,5-Tris(4-hydroxyphenyl)benzene
Uniqueness: 1,3,5-Tris(chloroethyl)benzene is unique due to its specific substitution pattern and the presence of chloroethyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the chloroethyl groups can undergo specific reactions that are not possible with other substituents, making it valuable for certain applications .
Propriétés
Numéro CAS |
18226-46-5 |
|---|---|
Formule moléculaire |
C12H15Cl3 |
Poids moléculaire |
265.6 g/mol |
Nom IUPAC |
1,3,5-tris(2-chloroethyl)benzene |
InChI |
InChI=1S/C12H15Cl3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-6H2 |
Clé InChI |
SQGGRXLKGOLABD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CCCl)CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


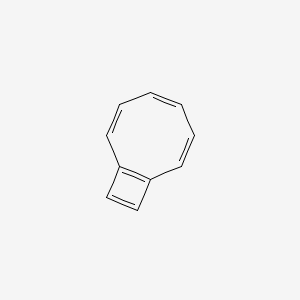


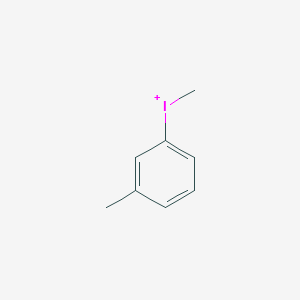
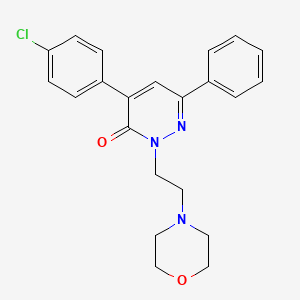


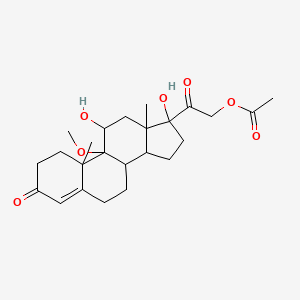

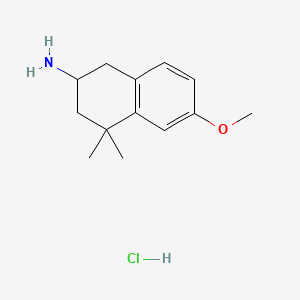
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)

